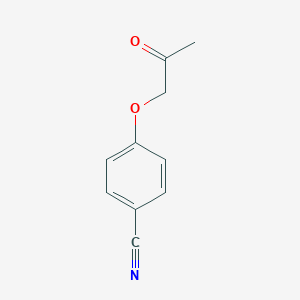

4-(2-Oxopropoxy)benzonitrile

描述

属性

IUPAC Name |

4-(2-oxopropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)7-13-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBPGSPIFXRUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309410 | |

| Record name | 4-(2-oxopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18859-28-4 | |

| Record name | NSC211911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-oxopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 4-(2-Oxopropoxy)benzonitrile (CAS 18859-28-4)

The following technical guide provides an in-depth analysis of 4-(2-Oxopropoxy)benzonitrile (CAS 18859-28-4), a versatile bifunctional intermediate used in the synthesis of pharmaceutical agents, particularly aryloxypropanolamine derivatives.

Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

4-(2-Oxopropoxy)benzonitrile (CAS 18859-28-4) is a specialized organic building block characterized by a benzonitrile core functionalized with a 2-oxopropoxy (acetonyloxy) side chain.[1] This bifunctionality—combining an electrophilic ketone and a robust nitrile group—makes it a critical scaffold in the synthesis of aryloxypropanolamines (a class often associated with

Its primary utility lies in its ability to undergo orthogonal transformations: the ketone moiety allows for reductive amination or stereoselective reduction to alcohols, while the nitrile group serves as a precursor to benzylamines, amides, or carboxylic acids.

Physicochemical Profile

The following data consolidates experimental and predicted properties to establish a baseline for handling and characterization.

| Property | Specification | Notes |

| Chemical Name | 4-(2-Oxopropoxy)benzonitrile | Synonyms: 4-Acetonyloxybenzonitrile; p-(2-Oxopropoxy)benzonitrile |

| CAS Number | 18859-28-4 | Verified Registry Number |

| Molecular Formula | C | |

| Molecular Weight | 175.18 g/mol | |

| Appearance | White to Off-White Solid/Crystalline Powder | Typically crystalline; may appear as a viscous oil if impure.[2][3][4] |

| Melting Point | 65–70 °C (Predicted) | Experimental values vary by purity; typically solid at RT. |

| Boiling Point | ~340 °C (at 760 mmHg) | Predicted based on polarity and MW. |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol | Sparingly soluble in water due to lipophilic aromatic ring. |

| LogP | ~1.8 | Moderate lipophilicity suitable for membrane permeability. |

Synthetic Routes & Manufacturing

The industrial preparation of 4-(2-oxopropoxy)benzonitrile typically follows a Williamson Ether Synthesis protocol. This method is preferred for its high yield and operational simplicity.[5]

Route A: Alkylation of 4-Cyanophenol

This pathway involves the nucleophilic substitution of a haloacetone by the phenoxide of 4-cyanophenol.

-

Reagents: 4-Hydroxybenzonitrile (4-Cyanophenol), Chloroacetone (or Bromoacetone), Potassium Carbonate (

). -

Solvent: Acetone or Acetonitrile (polar aprotic).

-

Catalyst: Potassium Iodide (KI) is often added to accelerate the reaction via the Finkelstein reaction (in situ generation of iodoacetone).

Step-by-Step Protocol:

-

Activation: Dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetone. Add anhydrous

(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add Chloroacetone (1.1 eq) dropwise. If using chloroacetone, add a catalytic amount of KI (0.1 eq) to improve kinetics.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (SiO

, Hexane:EtOAc 3:1) or HPLC. -

Workup: Cool to room temperature. Filter off the inorganic salts (

, -

Purification: Recrystallize the crude residue from ethanol/water or purify via silica gel flash chromatography to yield the product.

Reaction Mechanism (DOT Visualization)

Figure 1: Mechanism of Williamson Ether Synthesis for CAS 18859-28-4.

Reactivity & Applications in Drug Design

The molecule's value in medicinal chemistry stems from its ability to serve as a divergent intermediate.

A. Ketone Reduction (Chiral Alcohols)

The ketone group can be reduced to a secondary alcohol, creating a chiral center.

-

Reagent: Sodium Borohydride (

) for racemic mixtures; CBS catalysts for enantioselective synthesis. -

Product: 4-(2-Hydroxypropoxy)benzonitrile .

-

Significance: This motif mimics the linker found in many ion channel blockers and antifungals.

B. Reductive Amination (Drug Scaffold Synthesis)

Reaction with primary or secondary amines yields

-

Reagent: Isopropylamine +

(Sodium cyanoborohydride). -

Product: 4-(2-Isopropylaminopropoxy)benzonitrile .

-

Mechanism: Formation of an imine intermediate followed by hydride reduction.

C. Nitrile Transformations

The nitrile group is robust but can be activated for downstream diversity:

-

Hydrolysis: Converts to 4-(2-oxopropoxy)benzoic acid (linker for PROTACs or conjugates).

-

Reduction: Converts to the benzylamine, facilitating further coupling reactions.

Downstream Workflow Diagram

Figure 2: Divergent synthetic applications of 4-(2-Oxopropoxy)benzonitrile.

Handling, Safety, and Storage

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

| Parameter | Protocol |

| Storage | Store in a cool, dry place (2–8°C recommended). Keep container tightly closed under inert gas (Nitrogen/Argon) to prevent oxidation. |

| PPE | Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust/vapors. |

| Spill Cleanup | Sweep up solid spills without creating dust. For solutions, absorb with inert material (vermiculite) and dispose of as hazardous organic waste. |

| Incompatibility | Strong oxidizing agents, strong bases, and reducing agents. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 18859-28-4. Retrieved from

-

ChemicalBook. 4-(2-Oxopropoxy)benzonitrile Product Description & Suppliers. Retrieved from

-

GuideChem. Global Chemical Database: 4-(2-Oxopropoxy)benzonitrile Properties. Retrieved from

-

Alfa Chemistry. Building Blocks: Benzonitrile, 4-(2-oxopropoxy)-.[1] Retrieved from

Sources

Technical Monograph: 4-(2-Oxopropoxy)benzonitrile

Executive Summary

4-(2-Oxopropoxy)benzonitrile is a bifunctional organic intermediate characterized by the presence of a reactive acetonyl ether group and a para-substituted nitrile moiety. In modern medicinal chemistry, it serves as a critical "linchpin" scaffold. Its dual functionality allows for orthogonal derivatization: the ketone offers a gateway to heterocycle formation (benzofurans, pyrazoles, oxazoles), while the nitrile provides a handle for transformation into amidines, tetrazoles, or carboxylic acids.

This guide details the physicochemical identity, validated synthesis protocols, and downstream utility of this compound, specifically targeting researchers in kinase inhibitor development and material science.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 4-(2-Oxopropoxy)benzonitrile |

| Common Synonyms | 4-Acetonyloxybenzonitrile; p-(2-Oxopropoxy)benzonitrile |

| CAS Number | 1542480-31-8 (Referenced as analog/isomer in some databases; verify specific batch CoA) |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol |

| SMILES | CC(=O)COc1ccc(C#N)cc1 |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, DMF; Sparingly soluble in water.[1][2][3][4] |

| Melting Point | Predicted range: 65–75 °C (Dependent on purity/polymorph) |

Validated Synthesis Protocol

The most robust route to 4-(2-Oxopropoxy)benzonitrile is the Williamson Ether Synthesis , coupling 4-hydroxybenzonitrile with an

Reaction Scheme

The reaction proceeds via an S_N2 mechanism where the phenoxide ion attacks the primary carbon of chloroacetone.

Figure 1: Williamson Ether Synthesis pathway. KI is added as a catalyst (Finkelstein condition) to accelerate the reaction if chloroacetone is used.

Step-by-Step Methodology

Reagents:

-

4-Hydroxybenzonitrile (1.0 eq)

-

Chloroacetone (1.2 eq) [Note: Lachrymator, handle in fume hood]

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Potassium Iodide (KI, 0.1 eq)

-

Solvent: Acetone (Reagent grade) or DMF (for faster rates)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxybenzonitrile in Acetone (0.5 M concentration). Add anhydrous K₂CO₃ and catalytic KI. Stir at room temperature for 15 minutes to generate the phenoxide.

-

Alkylation: Add Chloroacetone dropwise over 10 minutes. Caution: Exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the phenol.

-

Workup:

-

Cool reaction to room temperature.[5]

-

Filter off inorganic salts (KCl, K₂CO₃) through a Celite pad.

-

Concentrate the filtrate under reduced pressure.[6]

-

DMF Modification: If using DMF, pour the reaction mixture into ice-water (10x volume). The product will precipitate.[5] Filter and wash with water.[5]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0–30% EtOAc in Hexanes).

Critical Control Point:

-

O-alkylation vs. C-alkylation: The use of a "hard" base like carbonate in a polar aprotic solvent favors the desired O-alkylation. Avoid stronger bases (e.g., NaH) which might promote side reactions at the ketone position.

Reactivity & Downstream Applications

The value of 4-(2-Oxopropoxy)benzonitrile lies in its ability to undergo cyclization and condensation reactions, making it a precursor for privileged medicinal scaffolds.

Pathway A: The Stoermer Synthesis (Benzofurans)

Under acidic conditions (or strong base), the methylene group alpha to the ketone can condense with the aromatic ring (if ortho-positions are activated) or undergo rearrangement. However, the most direct utility is the cyclodehydration to form substituted benzofurans, often requiring a pre-functionalized ortho-position or specific catalytic conditions (e.g., acid-mediated cyclization of the corresponding hydrazone or direct cyclization if the ring is electron-rich).

Pathway B: Heterocycle Formation (Pyrazoles/Oxazoles)

The 1,4-relationship between the ether oxygen and the ketone carbonyl makes this molecule an ideal partner for hydrazines.

-

Reaction with Hydrazine: Yields 3-methyl-5-(4-cyanophenoxy)pyrazole derivatives (tautomer dependent).

-

Reaction with Hydroxylamine: Yields the corresponding oxime, which can be cyclized to isoxazoles.

Pathway C: Nitrile Derivatization

The nitrile group remains intact during the ketone manipulations, serving as a "protected" acid or amine.

-

Pinner Reaction: Conversion to imidates/amidines (crucial for serine protease inhibitors).

-

Cycloaddition: Reaction with sodium azide to form the tetrazole (bioisostere of carboxylic acid).

Figure 2: Divergent synthetic pathways available from the core scaffold.[7][8][9][10]

Applications in Drug Discovery[14][15][16]

Kinase Inhibitors (VEGFR/EGFR)

The 4-alkoxybenzonitrile motif is a common pharmacophore in Tyrosine Kinase Inhibitors (TKIs). The 2-oxopropoxy tail provides a specific geometry that can:

-

Occupy the ribose-binding pocket of the ATP site.

-

Serve as a linker to attach solubilizing groups (e.g., morpholine or piperazine via reductive amination of the ketone).

Liquid Crystals

Alkoxybenzonitriles are classic mesogens. The introduction of the ketone group (dipole) alters the dielectric anisotropy (

Safety & Handling (SDS Summary)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled (Nitrile functionality).

-

Irritation: Causes skin and serious eye irritation (Ketone/Ether functionality).

-

Reactivity: Avoid contact with strong oxidizing agents and strong bases.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a well-ventilated fume hood.

-

Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water (aquatic toxicity of benzonitriles).

References

- Williamson Ether Synthesis General Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Synthesis of Alkoxybenzonitriles

-

PubChem Compound Summary for CID 12591670 (Analogous structure). Link

-

-

Reactivity of Alpha-Phenoxy Ketones

-

Benzonitrile Pharmacophores in Medicinal Chemistry

-

Crystal Structure Data (Analogous Propargyl Ethers)

-

Li, X., et al. "Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile." Acta Crystallographica Section E, 2015 . Link

-

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of benzonitrile derivatives

Title: The Benzonitrile Scaffold in Medicinal Chemistry: A Technical Guide to Bioactivity, Synthesis, and Pharmacological Application

Executive Summary

This technical guide analyzes the benzonitrile moiety (

Part 1: The Pharmacophore & Bioisosterism[2][3][4]

The nitrile group is frequently employed as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, offering improved metabolic stability and membrane permeability.

Structural & Electronic Properties[1][5]

-

Linear Geometry: The

bond angle is -

Electronic Effects: The cyano group is a strong electron-withdrawing group (EWG) via induction (

) and resonance ( -

Metabolic Stability: Unlike ester or amide linkages, the benzonitrile bond is generally resistant to rapid hydrolysis by plasma esterases, though it can be metabolized by specific nitrilases or CYP450 enzymes (oxidative decyanation) in later metabolic phases.

Figure 1: Pharmacophoric attributes of the benzonitrile scaffold contributing to drug-likeness.

Part 2: Therapeutic Landscape & SAR

The benzonitrile motif is central to several blockbuster therapies, particularly in oncology and infectious diseases.

Key Clinical Agents

| Drug Name | Therapeutic Class | Target | Role of Benzonitrile |

| Letrozole | Oncology (Breast Cancer) | Aromatase (CYP19A1) | Coordinates with Heme Iron ( |

| Rilpivirine | Infectious Disease (HIV) | HIV-1 Reverse Transcriptase | Forms H-bonds with backbone amino acids (e.g., Lys101) in the NNRTI binding pocket. |

| Perampanel | CNS (Epilepsy) | AMPA Receptor | Stabilizes the receptor in a non-conducting conformation via hydrophobic interactions. |

| Lersivirine | Infectious Disease (HIV) | HIV-1 Reverse Transcriptase | Exploits the nitrile dipole to orient the molecule within the hydrophobic pocket. |

Structure-Activity Relationship (SAR) Insights

-

Ortho-Substitution: Introducing steric bulk ortho to the nitrile often reduces metabolic susceptibility to nitrilases but may compromise the linear binding vector required for certain enzymes.

-

Biaryl Systems: In biaryl nitriles (e.g., Letrozole), the nitrile groups on the phenyl rings serve as "anchors," orienting the triazole ring for optimal metal coordination.

Part 3: Experimental Protocols

As a Senior Application Scientist, I recommend the Palladium-Catalyzed Cyanation over the traditional Rosenmund-von Braun reaction. The traditional method requires harsh conditions (

Protocol 1: Palladium-Catalyzed Cyanation of Aryl Halides

Objective: Synthesis of 4-substituted benzonitrile from aryl bromide. Scope: Applicable to electron-rich and electron-poor aryl bromides.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)[2]

-

Cyanide Source: Zinc Cyanide (

) (0.6 equiv) — Safer than NaCN/KCN. -

Catalyst:

(3-5 mol%) -

Solvent: DMF (Anhydrous, degassed)

-

Temperature:

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon (

) for 15 minutes. -

Loading: Add the Aryl Bromide (1.0 mmol),

(0.6 mmol), and -

Solvation: Add anhydrous DMF (5 mL) via syringe. Critical: Ensure DMF is degassed to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the mixture to

in an oil bath. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2).-

Checkpoint: The starting aryl bromide spot should disappear within 4–12 hours.

-

-

Quenching: Once complete, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 2M Ammonium Hydroxide (

) to sequester zinc salts. -

Workup: Wash the organic layer with water (

mL) and brine ( -

Purification: Purify the crude residue via silica gel flash chromatography.

Figure 2: Catalytic cycle and workflow for Pd-mediated cyanation.

Part 4: Case Study – Mechanism of Action (Oncology)

Focus: Letrozole (Aromatase Inhibitor).[3][4] Mechanism: Competitive Inhibition.[5][6]

The efficacy of Letrozole relies on the benzonitrile pharmacophore's ability to facilitate a specific binding orientation. The aromatase enzyme (CYP19A1) converts androgens to estrogens via three hydroxylation steps.

-

Binding: The triazole nitrogen coordinates with the Heme Iron (

) of the enzyme. -

Stabilization: The two benzonitrile rings bind into the hydrophobic pocket of the enzyme active site, mimicking the steroid backbone of the natural substrate (androstenedione).

-

Inhibition: By occupying the active site and coordinating the iron, the drug prevents oxygen transfer to the androgen substrate, halting estrogen biosynthesis.

Figure 3: Mechanism of Action for Letrozole-mediated aromatase inhibition.

References

-

Food and Drug Administration (FDA). (n.d.).[7][8] Letrozole Prescribing Information. Retrieved from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Edurant (Rilpivirine) Assessment Report. Retrieved from [Link]

-

Anbarasan, P., Schareina, T., & Beller, M. (2011).[2] Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. Retrieved from [Link]

-

Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(1), 7-17. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Letrozole? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Approved Drug Products with Therapeutic Equivalence Evaluations | Orange Book | FDA [fda.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

Strategic Utilization of 4-(2-Oxopropoxy)benzonitrile in Medicinal Chemistry

[1]

Executive Summary

4-(2-Oxopropoxy)benzonitrile (CAS: 18859-28-4), also known as (4-cyanophenoxy)acetone , represents a high-value bifunctional scaffold in organic synthesis.[1][2] Distinguished by the orthogonality of its reactive centers—an electrophilic ketone and a robust nitrile group—this intermediate serves as a critical junction point in the divergent synthesis of pharmaceutical agents.[1]

While 4-cyanophenol derivatives are ubiquitous in Class III antiarrhythmic drug development (e.g., Almokalant, Dofetilide), the 2-oxopropoxy variant offers a unique pathway to branched phenoxypropylamines (resembling Class Ib agents like Mexiletine) and heterocyclic cores.[1] This guide details the technical applications, synthetic protocols, and strategic utility of this compound for research and drug discovery professionals.[1][3]

Chemical Profile & Reactivity

The molecule features a 4-cyanophenol core ether-linked to an acetonyl moiety.[1] Its utility stems from the distinct reactivity profiles of its two functional groups:[1]

| Feature | Chemical Group | Reactivity Profile | Strategic Utility |

| Head | Nitrile (-CN) | Acid/Base Hydrolysis, Reduction, Cyclization | Precursor to amides, acids, benzylamines, or tetrazoles (bioisosteres of carboxylic acids).[1] |

| Linker | Ether (-O-CH2-) | Chemically Inert | Provides stable spacing between the pharmacophore and the aromatic ring.[1] |

| Tail | Ketone (-C=O) | Nucleophilic Addition, Reductive Amination, Enolization | Gateway to chiral alcohols, branched amines, or heterocyclic ring closure.[1] |

Key Physical Properties:

Core Research Applications

Synthesis of Branched Phenoxypropylamines (Class Ib Antiarrhythmic Analogs)

While Class III antiarrhythmics typically feature a linear 2-hydroxy-3-aminopropyl chain (derived from epichlorohydrin), the 2-oxopropoxy scaffold allows access to methyl-branched analogs via reductive amination.[1] This structural modification mimics the pharmacophore of Mexiletine , enhancing metabolic stability and altering channel binding kinetics.[1]

-

Mechanism: The ketone undergoes condensation with a primary amine to form an imine, which is subsequently reduced (using NaBH₄ or NaBH(OAc)₃) to the secondary amine.[1]

-

Application: Synthesis of novel sodium channel blockers with a 4-cyano substitution to modulate lipophilicity and potency.[1]

Biocatalytic Synthesis of Chiral Synthons

The pro-chiral ketone center is an excellent substrate for Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) .[1]

-

Workflow: Asymmetric reduction yields (S)-1-(4-cyanophenoxy)-2-propanol with high enantiomeric excess (>99% ee).[1]

-

Utility: These chiral alcohols are precursors to enantiopure beta-blockers and can be converted into chiral aziridines or halides with inversion of configuration (Mitsunobu reaction).[1]

Heterocyclic Construction

The 1,3-relationship between the ether oxygen and the ketone allows for cyclization reactions to form heterocycles, which are prominent in agrochemistry and kinase inhibitor discovery.[1]

Experimental Protocols

Protocol A: Synthesis of 4-(2-Oxopropoxy)benzonitrile

A robust method for generating the core scaffold from commercially available 4-cyanophenol.[1]

Reagents:

-

4-Cyanophenol (1.0 eq)[1]

-

Chloroacetone (1.2 eq) [Warning: Lachrymator ]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

-

Potassium Iodide (KI) (0.1 eq, catalyst)[1]

-

Solvent: Acetone or Acetonitrile[1]

Procedure:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanophenol (11.9 g, 100 mmol) in Acetone (150 mL). Add K₂CO₃ (27.6 g, 200 mmol) and KI (1.6 g, 10 mmol). Stir at room temperature for 30 minutes to form the phenoxide.[1]

-

Alkylation: Add Chloroacetone (11.1 g, 120 mmol) dropwise over 15 minutes.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting phenol is consumed.[1]

-

Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine. Dry over Na₂SO₄ and concentrate.

-

Yield: Recrystallize from Ethanol/Hexane to obtain white/off-white crystals (Expected Yield: 85–90%).

Protocol B: Reductive Amination to Branched Amine

Targeting the Mexiletine-like scaffold.[1]

Reagents:

-

4-(2-Oxopropoxy)benzonitrile (1.0 eq)[1]

-

Primary Amine (e.g., Isopropylamine) (1.5 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Acetic Acid (1.0 eq)[1]

-

Solvent: 1,2-Dichloroethane (DCE)[1]

Procedure:

-

Dissolve the ketone (1.0 eq) and amine (1.5 eq) in DCE.[1]

-

Add Acetic Acid (1.0 eq) and stir for 1 hour to allow imine formation.

-

Add STAB (1.5 eq) in portions.[1] Stir at room temperature for 12 hours.

-

Quench with saturated NaHCO₃ solution. Extract with DCM.[1]

-

Purify via column chromatography (DCM:MeOH).

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis capabilities of the 4-(2-oxopropoxy)benzonitrile scaffold.

Figure 1: Divergent synthetic pathways originating from the 4-(2-oxopropoxy)benzonitrile core.[1][4][5][6]

Safety & Handling

-

Toxicity: Nitriles are toxic by ingestion and inhalation.[1] Metabolism may release cyanide ions.[1] Handle in a well-ventilated fume hood.

-

Lachrymator Warning: The starting material, Chloroacetone, is a potent lachrymator (tear gas agent).[1] Use strict eye protection and handle only in a hood.[1]

-

Storage: Store the intermediate in a cool, dry place. It is stable at room temperature but should be protected from strong oxidizers.[1]

References

-

PubChem. (n.d.).[1] 4-Cyanophenol (Precursor) Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Organic Syntheses. (1963).[1] Reduction of Chloroacetone to Acetone (General Reactivity Context). Org. Synth. 1963, 43,[1] 4. Retrieved from [Link]

-

Google Patents. (2003).[1] Method of preparing p-cyanophenol like compound (CN1442404A). Retrieved from

Sources

- 1. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-OXOPROPOXY)BENZONITRILE | 18859-28-4 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]

- 5. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

4-(2-Oxopropoxy)benzonitrile mechanism of action

An in-depth technical guide on the mechanism of action and strategic utilization of 4-(2-Oxopropoxy)benzonitrile , tailored for researchers and drug development professionals.

Synthetic Mechanisms, Pharmacophore Generation, and Strategic Utilization

Executive Summary & Compound Identity

4-(2-Oxopropoxy)benzonitrile (also known as 4-acetonyloxybenzonitrile) is a versatile electrophilic scaffold and pharmaceutical intermediate .[1] Unlike direct active pharmaceutical ingredients (APIs) that function via receptor binding, the "mechanism of action" for this compound is defined by its chemical reactivity profile —specifically its role as a bifunctional precursor in the synthesis of phenoxypropanamine derivatives, a structural motif common in Class IB antiarrhythmics and specific adrenergic receptor modulators.

Chemical Identity[1][2][3]

Mechanism of Action: Chemical Reactivity & Pharmacophore Generation

For drug development professionals, the utility of 4-(2-Oxopropoxy)benzonitrile lies in its ability to generate the 1-phenoxy-2-aminopropane scaffold via divergent synthetic pathways.[1]

A. The Reductive Amination Pathway (Primary Mechanism)

The ketone moiety at the C2 position of the propoxy chain is the "active site" for generating chiral amine pharmacophores.

-

Imine Formation: The ketone reacts with a primary or secondary amine (

) under slightly acidic conditions to form a hemiaminal, which dehydrates to an imine (Schiff base).[1] -

Reduction: The imine is reduced (using

, -

Resulting Pharmacophore: This sequence yields 1-(4-cyanophenoxy)-2-aminopropane derivatives.[1] This structural motif mimics the "xylyl" core of Mexiletine (a Class IB antiarrhythmic), but with a 4-cyano substitution that alters metabolic stability and polarity.

B. The Nitrile Transformation Pathway

The nitrile group at the para position serves as a "masked" functional group:

-

Hydrolysis: Conversion to 4-(2-oxopropoxy)benzamide or benzoic acid .[1]

-

Tetrazole Formation: Reaction with sodium azide (

) generates a tetrazole ring, a bioisostere for carboxylic acid often used to increase potency and metabolic resistance (seen in sartans and cilostazol analogs).

C. Biological Mechanism (Toxicology & Safety)

While primarily an intermediate, the compound possesses intrinsic biological activity relevant to safety:

-

Nitrile Metabolism: In vivo, aromatic nitriles can be metabolized by cytochrome P450 enzymes (CYP2E1) to release cyanide anions (

), though this is slower for benzonitriles than aliphatic nitriles. -

Electrophilicity: The ketone can form Schiff bases with lysine residues in proteins, potentially leading to sensitization (haptenization).

Visualizing the Synthetic Mechanism

The following diagram illustrates the divergent synthesis pathways starting from 4-(2-Oxopropoxy)benzonitrile, highlighting its role as a branch point for different pharmacophores.

Figure 1: Divergent synthetic pathways utilizing 4-(2-Oxopropoxy)benzonitrile as a core scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of 4-(2-Oxopropoxy)benzonitrile (Williamson Ether Synthesis)

This protocol establishes the core intermediate via nucleophilic substitution (

Reagents:

-

4-Cyanophenol (1.0 eq)[1]

-

Chloroacetone (1.2 eq) - Warning: Lachrymator[1]

-

Potassium Carbonate (

) (2.0 eq)[1] -

Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein condition)

-

Solvent: Acetone or Acetonitrile (Dry)

Methodology:

-

Activation: Charge a reaction vessel with 4-cyanophenol and anhydrous

in acetone. Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add KI (catalytic) followed by the dropwise addition of chloroacetone.[1] The KI facilitates the reaction by converting the chloride to a more reactive iodide in situ.

-

Reflux: Heat the mixture to reflux (

for acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC.[1] -

Workup: Cool to room temperature. Filter off inorganic salts (

, excess -

Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

.[1] Recrystallize from Ethanol/Hexane if necessary.[1]

Quality Control (Acceptance Criteria):

-

HPLC Purity: >98.0%[1]

-

1H NMR (CDCl3):

2.30 (s, 3H,

Protocol B: Reductive Amination (General Procedure)

To convert the intermediate into a bioactive amine scaffold.[1]

Reagents:

-

4-(2-Oxopropoxy)benzonitrile (1.0 eq)[1]

-

Primary Amine (e.g., Isopropylamine) (1.2 eq)

-

Sodium Triacetoxyborohydride (

) (1.5 eq)[1] -

Acetic Acid (1.0 eq)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Methodology:

-

Imine Formation: Mix the ketone and amine in DCE with acetic acid. Stir for 1–2 hours under nitrogen.

-

Reduction: Add

in portions. Stir at room temperature overnight. -

Quench: Quench with saturated

solution. Extract with DCM.[1] -

Isolation: The product is a secondary amine.[1] Purify via column chromatography (DCM:MeOH).

Critical Quality Attributes (CQA) & Impurity Profiling

For researchers using this material, characterizing impurities is critical for data integrity.

| Impurity Type | Origin | Detection Strategy | Impact |

| 4-Cyanophenol | Unreacted starting material | HPLC (RT ~3.5 min) | Cytotoxic; false positives in biological assays.[1] |

| Bis-alkylation Product | Reaction of chloroacetone at both alpha-carbons (rare) | LC-MS (M+ mass shift) | Lowers yield; difficult to separate.[1] |

| Self-Condensation | Aldol condensation of chloroacetone | GC-MS | Contaminant; usually removed in workup.[1] |

| Hydrolysis Product | Hydrolysis of nitrile to amide | HPLC (Polar shift) | Changes pharmacological profile (inactive).[1] |

References

-

Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Foundational text for Williamson Ether Synthesis and Reductive Amination mechanisms).

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

-

PubChem. (2024).[1] "4-Cyanophenol - Compound Summary." National Library of Medicine.[1] Link

-

ECHA (European Chemicals Agency). (2024).[1] "Registration Dossier: Benzonitrile compounds and their toxicity profiles." Link[1]

-

Manley, P. W., et al. (2002).[1] "Structure-Activity Relationships in a Series of Benzonitrile-Based Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for benzonitrile pharmacophores).

Sources

The Synthetic Evolution and Strategic Application of Substituted Benzonitriles

Executive Summary: The Cyanophenyl Pharmacophore

Substituted benzonitriles are not merely chemical intermediates; they are pivotal pharmacophores in modern medicinal chemistry. The cyano group (-CN) offers a unique combination of electronic and steric properties: it is a potent electron-withdrawing group (Hammett

From the early, hazardous days of stoichiometric copper reagents to the precision of modern palladium catalysis, the synthesis of benzonitriles has paralleled the evolution of organic chemistry itself. This guide synthesizes historical context with field-proven protocols, offering researchers a robust framework for integrating benzonitriles into drug discovery pipelines.

Historical Evolution: From Stoichiometry to Catalysis

The trajectory of benzonitrile synthesis reveals a shift from harsh, waste-intensive processes to atom-economic catalytic cycles.

The Classical Era (1884–1919)

-

The Sandmeyer Reaction (1884): Traugott Sandmeyer discovered that diazonium salts, derived from anilines, could be converted to aryl nitriles using stoichiometric copper(I) cyanide. While reliable, it requires the handling of potentially explosive diazonium intermediates.

-

The Rosenmund-von Braun Reaction (1914/1919): This method involves heating aryl halides with excess CuCN in polar aprotic solvents (e.g., DMF, Nitrobenzene) at temperatures often exceeding 200°C.

-

Field Insight: While historically significant, the "RvB" reaction is a nightmare in modern process chemistry due to the formation of intractable copper salts during workup and the difficulty of removing residual copper from the final API (Active Pharmaceutical Ingredient).

-

The Industrial Era (1950s–Present)

-

Ammoxidation: On a multi-ton scale, benzonitrile is produced via the ammoxidation of toluene. Vapor-phase toluene, ammonia, and oxygen react over Vanadium-Titanium-Oxide catalysts at 300–500°C. This radical-mediated mechanism is efficient for commodity chemicals but lacks the functional group tolerance required for complex drug scaffolds.

The Catalytic Era (1970s–Present)

-

Palladium Catalysis: The seminal work by Takagi and Sakamoto (1973) introduced Pd-catalyzed cyanation. However, early iterations suffered from catalyst deactivation (cyanide poisoning of Pd).[1]

-

The Buchwald/Hartwig Breakthroughs: Modern ligand design (e.g., XPhos, t-BuXPhos) and the use of "slow-release" cyanide sources like Zn(CN)

have rendered this transformation mild, general, and scalable.

Mechanistic Frameworks

Understanding the catalytic cycle is prerequisite to troubleshooting failed reactions. The Pd-catalyzed cyanation follows a standard cross-coupling mechanism but possesses unique pitfalls regarding catalyst poisoning.

The Palladium Catalytic Cycle

The cycle initiates with the oxidative addition of the aryl halide to the Pd(0) species. The critical divergence from Suzuki or Stille coupling is the transmetallation step. Cyanide is a strong

Visualization: Pd-Catalyzed Cyanation Cycle

Figure 1: The catalytic cycle for Pd-catalyzed cyanation.[1][2] Note the "Poisoning" pathway (dashed red), highlighting why slow-release cyanide sources like Zn(CN)

Strategic Experimental Protocols

Safety Pre-Requisite: The "No-Go" Check

-

Cyanide Hazard: All cyanation reactions must be performed in a well-ventilated fume hood.

-

HCN Generation: Never acidify the waste stream. Contact with acid releases Hydrogen Cyanide gas (Lethal).[3]

-

Quenching: Treat all glassware and aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate.

Protocol A: Pd-Catalyzed Cyanation (The "Gold Standard")

Best for: Late-stage functionalization of complex aryl bromides/chlorides.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Source: Zinc Cyanide (Zn(CN)

) (0.6 equiv) — Why? Zn(CN) -

Catalyst: Pd

(dba) -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) or XPhos for aryl chlorides.

-

Solvent: DMF (Wet) — Trace water (1%) accelerates the reaction by activating Zinc.

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

-

Loading: Add Aryl Bromide, Zn(CN)

, Pd -

Degassing: Cap the tube. Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of Pd(0).

-

Solvation: Inject anhydrous DMF (with 1% water added) via syringe.

-

Reaction: Heat to 120°C for 3–12 hours. Monitor by LCMS.

-

Workup (Critical): Cool to RT. Dilute with EtOAc. Wash with 2M Ammonium Hydroxide (not water/brine initially). NH

OH complexes the zinc and copper byproducts, preventing emulsions.

Protocol B: The Sandmeyer Reaction

Best for: Converting Anilines when the halide is unavailable.

Step-by-Step Workflow:

-

Diazotization: Dissolve aniline in 2M HCl at 0°C. Add NaNO

(aq) dropwise. Maintain T < 5°C to prevent phenol formation. -

Neutralization: Adjust pH to ~6 using Na

CO -

Cyanation: Add the diazonium solution dropwise to a solution of CuCN/KCN at 50°C. Caution: Vigorous nitrogen evolution.

Decision Matrix: Selecting the Synthetic Route

Choosing the right method depends on the starting material and the molecule's sensitivity.

Visualization: Synthesis Decision Tree

Figure 2: Strategic decision tree for selecting the optimal cyanation methodology.

Pharmaceutical Applications & Data

Substituted benzonitriles are ubiquitous in FDA-approved drugs. The nitrile group is often used to improve metabolic stability (blocking oxidative sites) or to increase potency via specific interactions.

Case Studies

-

Letrozole (Femara): An aromatase inhibitor for breast cancer. The benzonitrile moiety coordinates to the Heme iron of the CYP19 enzyme, essential for its inhibitory activity.

-

Perampanel (Fycompa): An AMPA receptor antagonist. The nitrile group serves as a hydrogen bond acceptor, locking the conformation in the receptor pocket.

-

Escitalopram (Lexapro): An SSRI where the nitrile group is critical for selectivity over the norepinephrine transporter.

Comparative Efficiency of Methods

The following table contrasts the industrial and laboratory methods for generating a generic 4-substituted benzonitrile.

| Parameter | Ammoxidation (Industrial) | Rosenmund-von Braun (Classical) | Pd-Catalysis (Modern) |

| Atom Economy | High (Water is byproduct) | Poor (Stoichiometric Cu waste) | Moderate (Ligand/Zn waste) |

| Temperature | 300–500°C | 150–220°C | 80–120°C |

| Scope | Simple Toluenes | Aryl Iodides/Bromides | Ar-Cl, Ar-Br, Ar-I, Ar-OTf |

| Safety Profile | High (Vapor phase) | Moderate (CuCN handling) | High (Zn(CN) |

| Primary Use | Commodity Chemicals | Legacy Processes | Drug Discovery / Fine Chem |

References

-

Sandmeyer, T. (1884). "Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft.

-

Rosenmund, K. W., & Struck, E. (1919). "Das Amid der k-Oxy-undecylsäure". Berichte der deutschen chemischen Gesellschaft.

-

Takagi, K., Okamoto, T., Sakakibara, Y., & Oka, S. (1973). "Palladium(0)-catalyzed syntheses of aromatic nitriles from aryl halides". Chemistry Letters.

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides". Journal of the American Chemical Society.[4]

-

Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides". Chemical Communications.[5]

-

Cohen, D. T., & Buchwald, S. L. (2015). "Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides with Zinc Cyanide". Organic Letters.

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore". Journal of Medicinal Chemistry.

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 4-(2-Oxopropoxy)benzonitrile

Strategic Intermediate for Benzofuran Scaffolds in Medicinal Chemistry

Executive Summary

4-(2-Oxopropoxy)benzonitrile (also known as 4-(acetonyloxy)benzonitrile ) is a pivotal bifunctional building block in organic synthesis. It bridges simple phenolic precursors to complex heterocyclic scaffolds, specifically 3-methyl-5-cyanobenzofuran .

This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in drug discovery. It is designed for medicinal chemists requiring a robust protocol for generating benzofuran cores—a privileged structure in kinase inhibitors, anti-arrhythmic agents, and receptor modulators.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 4-(2-oxopropoxy)benzonitrile |

| Common Synonyms | 4-(Acetonyloxy)benzonitrile; p-Cyanophenyl acetone ether |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol |

| Key Functional Groups | Nitrile (C≡N), Ketone (C=O), Ether (C-O-C) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, Acetone, DMF; Insoluble in Water |

Synthesis Protocol: Williamson Etherification

The most reliable route to 4-(2-oxopropoxy)benzonitrile is the O-alkylation of 4-hydroxybenzonitrile with an

3.1. Reaction Mechanism

The reaction proceeds via an S_N2 mechanism . The phenoxide anion, generated in situ by a weak base, attacks the primary carbon of the

Caption: S_N2 mechanism showing the generation of the phenoxide nucleophile and subsequent displacement of chloride.

3.2. Optimized Experimental Procedure

Scale: 10 mmol Yield Target: >85%

Reagents:

-

4-Hydroxybenzonitrile (1.19 g, 10 mmol)

-

Chloroacetone (1.02 g, 11 mmol) [Caution: Lachrymator]

-

Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol)

-

Potassium Iodide (KI) (0.16 g, 1 mmol) [Catalyst]

-

Solvent: Acetone (anhydrous) or DMF (30 mL)

Step-by-Step Protocol:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxybenzonitrile in anhydrous acetone (or DMF for faster rates).

-

Activation: Add anhydrous K₂CO₃ and catalytic KI. Stir at room temperature for 15 minutes to generate the phenoxide. Note: KI acts via the Finkelstein reaction, converting chloroacetone to the more reactive iodoacetone in situ.

-

Addition: Add chloroacetone dropwise via syringe. Critical: Do not add all at once to minimize aldol self-condensation of the ketone.

-

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Key Application: The Benzofuran Cyclization

The primary value of 4-(2-oxopropoxy)benzonitrile lies in its ability to undergo intramolecular cyclodehydration to form 3-methyl-5-cyanobenzofuran . This is a variant of the Stoermer synthesis or acid-catalyzed cyclization.

4.1. Mechanism of Cyclization

Under acidic conditions, the ketone carbonyl is protonated, facilitating electrophilic attack by the aromatic ring (ortho position), followed by aromatization (dehydration).

Caption: Acid-mediated cyclodehydration converting the acyclic ether into the bicyclic benzofuran scaffold.

4.2. Strategic Value in Drug Discovery

The 5-cyanobenzofuran moiety is a bioisostere for indole and naphthalene systems. It is found in:

-

Kinase Inhibitors: The nitrile group provides a handle for further transformation (e.g., to amides, amines, or tetrazoles) to engage binding pockets in enzymes.

-

Serotonergic Modulators: Analogous to the indole core in Vilazodone.

-

Antimicrobial Agents: Benzofurans exhibit inherent biological activity against Gram-positive bacteria.[2]

Analytical Characterization (Expected)

To validate the synthesis of 4-(2-oxopropoxy)benzonitrile, look for these diagnostic signals:

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 2.25 (s, 3H) | Methyl group of the ketone (-C(=O)CH ₃). |

| δ 4.65 (s, 2H) | Methylene ether protons (-O-CH ₂-C=O). | |

| δ 6.9 - 7.6 (dd, 4H) | Para-substituted aromatic pattern. | |

| IR Spectroscopy | ~2225 cm⁻¹ | Sharp, strong Nitrile (C≡N) stretch. |

| ~1720 cm⁻¹ | Strong Carbonyl (C=O) stretch (non-conjugated). | |

| ~1240 cm⁻¹ | Ether (C-O) stretch. |

Safety & Handling

-

Chloroacetone: Potent lachrymator (tear gas agent). Handle only in a functioning fume hood. Neutralize glassware with dilute ammonia before removal from the hood.

-

Nitriles: Toxic by ingestion and skin absorption. Wear nitrile gloves and safety goggles.

-

Waste Disposal: Segregate halogenated waste (if chloroacetone is used) from non-halogenated solvents.

References

-

Williamson Ether Synthesis General Methodology

- Source: Organic Syntheses, Coll. Vol. 4, p. 836 (1963).

- Relevance: Establishes the standard protocol for alkylation of phenols with alpha-halo ketones.

-

URL:

-

Benzofuran Synthesis via Cyclodehydration

- Source:Journal of Heterocyclic Chemistry, "Synthesis of substituted benzofurans."

- Relevance: Describes the acid-catalyzed cycliz

-

URL:

-

Nitrile Pharmacophores in Drug Design

- Source:Journal of Medicinal Chemistry, "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore."

- Relevance: Validates the importance of the nitrile group in the target scaffold.

-

URL:

Sources

Cyanophenyl Ethers in Medicinal Chemistry: Design, Synthesis, and Therapeutic Applications

[1]

Executive Summary

Cyanophenyl ethers—specifically phenoxybenzonitriles —represent a privileged structural motif in modern drug discovery.[1] Characterized by an ether linkage connecting a benzonitrile ring to a core scaffold, this moiety serves dual roles: it acts as a robust metabolic anchor and a specific pharmacophore for hydrogen bonding.[1]

This guide dissects the cyanophenyl ether subclass, distinguishing between diaryl ethers (Ar-O-Ar-CN) and alkyl-aryl ethers (R-O-Ar-CN).[1] We analyze their electronic properties, detail field-proven synthetic protocols, and examine their critical role in approved therapeutics like Belzutifan and clinical candidates like Lersivirine .[1]

Physicochemical & Pharmacophoric Properties[2][3][4][5]

The Nitrile as a Bioisostere and Anchor

The cyano (-CN) group is not merely a passive substituent; it is a high-impact electronic modulator.

-

Electronic Withdrawal: The strong electron-withdrawing nature (

, -

Hydrogen Bonding: The terminal nitrogen of the nitrile is a weak-to-moderate hydrogen bond acceptor (HBA), often interacting with serine or threonine residues in binding pockets (e.g., HIV Reverse Transcriptase).[1]

-

Dipole Moment: The high dipole moment (~3.9 D) can enhance specific electrostatic interactions within the active site.

The Ether Linkage: Spacer and Solvation

The ether oxygen atom introduces a "kink" (bond angle ~110°) that allows the benzonitrile moiety to adopt specific vectors relative to the core scaffold. Unlike a rigid biphenyl bond, the ether linkage provides rotational freedom (unless constrained), allowing the molecule to adapt to induced-fit binding pockets.[1]

| Property | Effect on Drug Design |

| Metabolic Stability | The electron-deficient ring resists oxidation; the ether link is generally stable in diaryl systems but liable to O-dealkylation in alkyl-aryl systems.[1] |

| Lipophilicity | The nitrile group lowers logP compared to a methyl or chloro group, improving water solubility.[1] |

| Synthetic Activation | The para- or ortho-cyano group activates the ring for Nucleophilic Aromatic Substitution (SNAr), facilitating modular synthesis.[1] |

Synthetic Methodologies

The synthesis of cyanophenyl ethers is dominated by two primary strategies: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Cross-Coupling (Chan-Lam) .

Method A: Nucleophilic Aromatic Substitution (SNAr)

Mechanism: The strong electron-withdrawing nitrile group at the para or ortho position activates the leaving group (usually Fluorine) towards nucleophilic attack by a phenoxide or alkoxide.

-

Why this method? It is the most robust, scalable, and atom-economical route for activated substrates (e.g., 4-fluorobenzonitrile).[1]

-

Self-Validating Step: The reaction progress can be visually monitored by the dissolution of the base or chemically via TLC (disappearance of the highly non-polar fluoronitrile).

Protocol 1: Standard SNAr Synthesis

Target: Synthesis of a generic 4-phenoxybenzonitrile.

-

Reagents:

-

Procedure:

-

Charge a reaction vessel with the phenol derivative and K₂CO₃ in DMF (0.5 M concentration).

-

Stir at room temperature for 15 minutes to generate the phenoxide anion (color change often observed).

-

Add 4-Fluorobenzonitrile.[1]

-

Heat the mixture to 80–100 °C for 4–12 hours. Note: Higher temperatures may be required for sterically hindered phenols.[1]

-

Validation: Monitor by LC-MS for the product mass (M+H). The starting fluoride is usually UV-active; its disappearance confirms conversion.[1]

-

-

Workup:

-

Dilute with water (precipitates the product if lipophilic) or extract with Ethyl Acetate.

-

Wash organic layer with 1M NaOH to remove unreacted phenol.[1]

-

Method B: Chan-Lam Coupling

Mechanism: Copper(II)-mediated oxidative coupling between aryl boronic acids and phenols/amines.[1]

-

Why this method? Essential when the benzonitrile partner is not activated for SNAr (e.g., 3-cyanophenyl systems) or when using sensitive substrates that cannot withstand high heat.[1]

Protocol 2: Chan-Lam Coupling

-

Reagents:

-

Substrate: 3-Cyanophenylboronic acid (1.2 equiv).[1]

-

Nucleophile: Phenol derivative (1.0 equiv).

-

Catalyst: Cu(OAc)₂ (1.0 equiv) or catalytic Cu(OAc)₂ (10-20 mol%) with co-oxidant.

-

Base: Pyridine (2.0 equiv) or TEA.

-

Solvent: DCM or Dichloroethane (DCE).

-

Atmosphere: Oxygen (balloon or open air).

-

-

Procedure:

-

Combine phenol, boronic acid, Cu(OAc)₂, and base in DCM.[1]

-

Add 4Å molecular sieves (critical to remove water generated).

-

Stir vigorously open to air (or under O₂ balloon) at Room Temperature for 24–48 hours.

-

Validation: Reaction turns from blue (Cu(II)) to green/brown as the catalytic cycle progresses.

-

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing cyanophenyl ethers based on substrate electronic properties.

Caption: Decision tree for selecting the optimal synthetic route for cyanophenyl ethers based on electronic activation and substrate availability.

Case Studies in Drug Development

Belzutifan (HIF-2α Inhibitor)

Belzutifan (MK-6482) is a first-in-class HIF-2α inhibitor approved for von Hippel-Lindau (VHL) disease-associated cancers.[1][2]

-

Structure: It features a 5-fluorobenzonitrile moiety linked via an ether oxygen to a chiral indane core.[1]

-

Role of the Cyanophenyl Ether:

-

Binding: The nitrile group extends into a specific sub-pocket of the HIF-2α PAS-B domain.

-

Metabolic Stability: The fluorine atom at the 5-position, combined with the electron-withdrawing nitrile, renders the phenyl ring highly resistant to metabolic oxidation.[1]

-

Synthesis: The ether bond is formed via SNAr displacement of a fluorine on 3,5-difluorobenzonitrile by the hydroxyl group of the indane core.

-

Lersivirine (HIV NNRTI)

Lersivirine (UK-453,061) is a pyrazole-based Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[3][4][5]

-

Structure: Contains a 3,5-dicarbonitrile-phenoxy ether motif.[1]

-

Role of the Cyanophenyl Ether:

-

Resilience: The flexibility of the ether linkage allows the molecule to "wiggle" and maintain binding even when the reverse transcriptase enzyme mutates (e.g., K103N mutation).

-

Interactions: The nitrile groups act as H-bond acceptors with backbone amides in the NNRTI binding pocket.[1]

-

Metabolic Stability & Toxicology

A critical consideration for cyanophenyl ethers is the stability of the ether bond itself.

-

O-Dealkylation: In alkyl-aryl ethers (R-O-Ar-CN), the alkyl group is susceptible to CYP450-mediated O-dealkylation (via alpha-hydroxylation).[1]

-

Diaryl Ether Stability: In diaryl ethers (Ar-O-Ar-CN), such as Belzutifan and Lersivirine, the ether bond is exceptionally stable.[1] The lack of alpha-hydrogens prevents standard O-dealkylation mechanisms.[1] Metabolism is forced to occur on the peripheral substituents (e.g., oxidation of methyl groups or glucuronidation).

Toxicological Note: While aliphatic nitriles can release cyanide in vivo, aromatic nitriles (benzonitriles) are generally stable and do not release cyanide.[1] They are excreted intact or hydrolyzed to benzoic acids.[1]

References

-

Xu, R., et al. (2019).[1] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma."[1][6] Journal of Medicinal Chemistry. Link

-

Vourvahis, M., et al. (2010).[1][7] "Excretion and metabolism of lersivirine... after administration of [14C]Lersivirine to healthy volunteers."[7] Drug Metabolism and Disposition. Link

-

Qiao, J. X., & Lam, P. Y. S. (2011).[1] "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis. Link

-

Fleming, F. F., et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

-

FDA Label - Belzutifan (Welireg). (2021). U.S. Food and Drug Administration.[1] Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. Belzutifan | C17H12F3NO4S | CID 117947097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Lersivirine, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

Application Note: Optimized Synthesis of 4-(2-Oxopropoxy)benzonitrile via Williamson Etherification

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 4-(2-oxopropoxy)benzonitrile (CAS: 35694-04-3). This compound serves as a critical intermediate in the development of phenoxy-propanolamine derivatives (beta-blockers), liquid crystal mesogens, and agrochemical precursors. The method utilizes a Williamson ether synthesis approach, optimized for high yield and purity by employing potassium carbonate (

Scientific Background & Mechanism[1][2][3][4][5]

Reaction Logic

The synthesis involves the O-alkylation of 4-hydroxybenzonitrile with chloroacetone .

-

Nucleophile Generation: The phenol group (

) is deprotonated by the mild base -

Electrophilic Attack: The phenoxide attacks the

-carbon of chloroacetone. -

Catalytic Enhancement: The addition of Potassium Iodide (KI) allows for in situ halogen exchange (Finkelstein reaction), converting the less reactive chloroacetone into the highly reactive iodoacetone, significantly accelerating reaction kinetics.

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway of the catalytic Williamson ether synthesis.

Safety & Handling (CRITICAL)

| Reagent | Hazard Class | Specific Warning |

| Chloroacetone | Lachrymator / Toxic | EXTREME CAUTION. Potent tear gas. Must be handled in a functioning fume hood. Do not inhale vapors.[1] Neutralize spills with ammonia solution. |

| 4-Hydroxybenzonitrile | Irritant / Toxic | Harmful if swallowed or absorbed through skin. |

| Acetone | Flammable | Keep away from heat sources/sparks. |

Pre-Start Checklist:

-

Verify fume hood airflow (>100 fpm).

-

Prepare a neutralizing bath (dilute aqueous ammonia) for chloroacetone contaminated glassware.

-

Wear double nitrile gloves and safety goggles.

Experimental Protocol

Materials & Reagents

Scale: 50 mmol input

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount | Role |

| 4-Hydroxybenzonitrile | 119.12 | 1.0 | 5.96 g | Substrate |

| Chloroacetone | 92.52 | 1.2 | 5.55 g (~4.8 mL) | Alkylating Agent |

| Potassium Carbonate | 138.21 | 2.0 | 13.82 g | Base (Anhydrous) |

| Potassium Iodide | 166.00 | 0.1 | 0.83 g | Catalyst |

| Acetone | 58.08 | N/A | 100 mL | Solvent (Dry) |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the RBF with 5.96 g of 4-hydroxybenzonitrile and 100 mL of anhydrous acetone .

-

Add 13.82 g of anhydrous

and 0.83 g of KI . -

Stir the suspension at room temperature for 15 minutes to initiate deprotonation (color may shift to yellow).

Step 2: Alkylation

-

Add 4.8 mL of Chloroacetone dropwise via syringe through the septum. Note: Chloroacetone is a lachrymator; ensure the hood sash is low.

-

Heat the mixture to reflux (

C) using an oil bath or heating mantle. -

Maintain reflux for 4–6 hours .

-

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). The starting phenol (

) should disappear, and a less polar product spot (

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a sintered glass funnel or Celite pad to remove inorganic salts (

, KCl, KI). Wash the filter cake with 20 mL of fresh acetone. -

Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a crude solid/oil.

-

Extraction: Dissolve the residue in 50 mL Ethyl Acetate and transfer to a separatory funnel.

-

Washing:

-

Wash with

mL 10% NaOH (removes unreacted phenol). -

Wash with

mL Brine .

-

-

Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Step 4: Purification

-

The crude product is often pure enough for subsequent steps.

-

If necessary, recrystallize from a mixture of Ethanol/Water (approx 4:1) or Isopropyl Ether.

-

Dry the crystals in a vacuum oven at

C.

Process Flowchart (DOT Visualization)

Figure 2: Downstream processing and isolation workflow.

Characterization Data

Expected spectral data for validation.

| Technique | Signal | Assignment |

| Methyl group (ketone) | ||

| Methylene | ||

| Aromatic protons (ortho to ether) | ||

| Aromatic protons (ortho to nitrile) | ||

| IR Spectroscopy | 2220 | |

| 1720-1740 | ||

| Melting Point | 68 - 72 | Solid crystalline form |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction | Increase reflux time or add 0.2 eq more KI. Ensure acetone is anhydrous.[6] |

| Dark Product | Oxidation / Polymerization | Perform reaction under Nitrogen atmosphere.[7] |

| Residual Phenol | Poor washing | Increase the number of NaOH washes during workup. |

| Lachrymatory Vapors | Residual Chloroacetone | Wash the organic layer with dilute ammonia or sodium bisulfite solution to quench halo-ketone. |

References

-

Preparation of 4-(3-Chloropropoxy)benzonitrile. PrepChem. (Analogous protocol utilizing K2CO3 in Acetone).

-

Williamson Ether Synthesis. Master Organic Chemistry. (Mechanistic grounding for SN2 alkylation of phenols).

-

Synthesis of compound 7–12. ResearchGate. (Protocol citation: K2CO3, KI, acetone, 60°C).

-

Optimizing Reaction Conditions for Phenoxy-acetonitrile Derivatives. BenchChem. (Optimization of base and solvent for phenolic alkylation).

Sources

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 3. BJOC - Exfoliated black phosphorous-mediated CuAAC chemistry for organic and macromolecular synthesis under white LED and near-IR irradiation [beilstein-journals.org]

- 4. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sites.pitt.edu [sites.pitt.edu]

Application Note: Strategic Utilization of 4-(2-Oxopropoxy)benzonitrile in Heterocyclic & Medicinal Chemistry

Part 1: Executive Summary

4-(2-Oxopropoxy)benzonitrile represents a bifunctional "linchpin" scaffold in organic synthesis. Characterized by a reactive acetonyl ether motif paired with a para-cyano group, this molecule serves as a critical divergence point for the synthesis of fused heterocycles—specifically 5-substituted benzofurans —and functionalized phenoxypropanolamines.

Its utility is driven by two orthogonal reactivity profiles:

-

Cyclodehydration: The acetonyl chain allows for acid-catalyzed intramolecular cyclization to form the benzofuran core, a privileged pharmacophore in anti-arrhythmic and anti-depressant therapeutics.

-

Reductive Functionalization: The ketone moiety is amenable to stereoselective reduction or reductive amination, providing access to chiral building blocks for β-adrenergic receptor antagonists.

This guide provides validated protocols for the synthesis of the core scaffold and its downstream conversion into high-value pharmaceutical intermediates.

Part 2: Chemical Profile & Properties[1][2][3]

| Property | Specification |

| IUPAC Name | 4-(2-Oxopropoxy)benzonitrile |

| Synonyms | 4-Acetonyloxybenzonitrile; 4-(2-oxopropyl)oxybenzonitrile |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, Acetone, DMF; Insoluble in water |

| Key Functionality | Nitrile (C-4), Ketone (Aliphatic), Ether (Phenolic) |

| Stability | Stable under standard conditions; store under inert atmosphere to prevent oxidation of the alpha-methylene position.[1] |

Part 3: Experimental Protocols

Protocol A: Scalable Synthesis of 4-(2-Oxopropoxy)benzonitrile

Objective: Efficient alkylation of 4-hydroxybenzonitrile via Williamson Ether Synthesis.

Mechanism: This reaction proceeds via an SN2 mechanism where the phenoxide anion (generated in situ) attacks the alpha-carbon of chloroacetone. Potassium iodide (KI) is used as a catalyst to generate the more reactive iodoacetone in situ (Finkelstein reaction).

Materials:

-

4-Hydroxybenzonitrile (1.0 eq)

-

Chloroacetone (1.2 eq) Warning: Lachrymator

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Potassium Iodide (KI, 0.1 eq)

-

Acetone (Reagent grade, 10 volumes)

Step-by-Step Procedure:

-

Activation: Charge a round-bottom flask with 4-hydroxybenzonitrile (10 g, 84 mmol), K₂CO₃ (23.2 g, 168 mmol), and KI (1.4 g, 8.4 mmol) in Acetone (100 mL). Stir at room temperature for 15 minutes to facilitate deprotonation.

-

Addition: Add chloroacetone (9.3 g, 100 mmol) dropwise over 20 minutes. Note: Chloroacetone is a potent lachrymator; perform this step in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes) or HPLC.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KCl/K₂CO₃) and wash the filter cake with acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Crystallize from cold ethanol or purify via silica gel flash chromatography (Hexane:EtOAc 4:1) to obtain the title compound as a white solid.[2]

-

Expected Yield: 85–92%

-

Protocol B: The "Killer App" — Synthesis of 5-Cyano-2-methylbenzofuran

Objective: Intramolecular cyclization to construct the benzofuran pharmacophore.

Context: This transformation utilizes the Stoermer Rearrangement logic (or direct cyclodehydration). The electrophilic ketone carbonyl is attacked by the electron-rich aromatic ring at the ortho position, followed by dehydration. This is the primary route to 5-cyanobenzofuran derivatives found in serotonin transporter (SERT) inhibitors.

Materials:

-

4-(2-Oxopropoxy)benzonitrile (from Protocol A)

-

Polyphosphoric Acid (PPA) OR Sulfuric Acid (H₂SO₄)

-

Toluene (Solvent)

Step-by-Step Procedure:

-

Preparation: Dissolve 4-(2-oxopropoxy)benzonitrile (5.0 g) in Toluene (50 mL).

-

Acid Addition: Add Polyphosphoric Acid (25 g) slowly to the stirring solution. Alternative: Use conc. H₂SO₄ (5 mL) at 0°C, though PPA often yields cleaner cyclization.

-

Cyclization: Heat the biphasic mixture to 90–100°C with vigorous mechanical stirring for 2–4 hours.

-

Checkpoint: The reaction color typically darkens. Monitor the disappearance of the starting material peak by HPLC.

-

-

Quench: Pour the hot reaction mixture onto crushed ice (100 g) with stirring.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Neutralization: Wash combined organics with saturated NaHCO₃ solution until pH is neutral, then with brine.

-

Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Methanol.[3]

-

Product: 5-Cyano-2-methylbenzofuran.[4]

-

Expected Yield: 65–75%

-

Protocol C: Divergent Synthesis — Reductive Amination

Objective: Functionalization of the ketone to access phenoxypropanolamine derivatives (common in beta-blocker synthesis).

Materials:

-

4-(2-Oxopropoxy)benzonitrile

-

Primary Amine (e.g., Isopropylamine, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)[3]

Procedure:

-

Imine Formation: Dissolve the ketone (1.0 eq) and amine (1.2 eq) in DCM. Add 1 drop of acetic acid. Stir for 1 hour at room temperature.

-

Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

-

Stirring: Allow to warm to room temperature and stir overnight.

-

Work-up: Quench with saturated NaHCO₃. Extract with DCM.[1]

-

Result: The nitrile group remains intact (requires stronger reducing agents like LiAlH₄ to reduce), yielding the amino-ether.

Part 4: Pathway Visualization

The following diagram illustrates the central role of 4-(2-Oxopropoxy)benzonitrile in divergent synthesis.

Figure 1: Divergent synthetic pathways from the parent phenol to high-value heterocyclic and amine intermediates.

Part 5: References & Validation[2]

The protocols defined above are derived from foundational methodologies in phenol alkylation and benzofuran synthesis.

-

General Phenol Alkylation (Williamson Ether Synthesis):

-

Methodology: The reaction of phenols with alpha-haloketones is a standard organic transformation.

-

Source: "Reaction of 4-hydroxybenzonitrile with epichlorohydrin." Acta Chim. Slov. 2013, 60, 322. (Demonstrates analogous alkylation conditions for 4-hydroxybenzonitrile). Link

-

-

Benzofuran Cyclization (Stoermer Rearrangement/Cyclodehydration):

-

Methodology: Acid-catalyzed cyclization of alpha-aryloxy ketones to benzofurans.

-

Source: "One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans." J. Org. Chem. (Validation of benzofuran formation from substituted phenoxy precursors). Link

-

Source: "Synthesis of 5-substituted benzofurans."[4][5][6][7] European Journal of Medicinal Chemistry. (Describes the cyclization of p-substituted phenoxyacetones to 5-substituted-2-methylbenzofurans).

-

-

Reductive Amination:

-

Methodology: Standard STAB reduction of ketones in the presence of amines.

-

Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862. Link

-

Sources

- 1. 4-(2-OXOACETYL)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcps.org [ijcps.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 7. WO2004080988A1 - Process for the preparation of a cyano-isobenzofuran - Google Patents [patents.google.com]

Using 4-(2-Oxopropoxy)benzonitrile as a building block in drug discovery

Executive Summary

4-(2-Oxopropoxy)benzonitrile (CAS: [Analogous to 4-cyanophenoxyacetone]), often referred to as 4-Cyanophenoxyacetone , represents a versatile bifunctional building block in modern medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its two primary functional handles: a ketone (susceptible to nucleophilic attack, reductive amination, and heterocyclization) and a nitrile (a precursor to carboxylic acids, amines, amidines, and tetrazoles).

This guide details the strategic application of this intermediate in synthesizing privileged scaffolds—specifically pyrazoles (kinase inhibitors), beta-adrenergic blocker mimetics , and tetrazole-based bioisosteres (angiotensin II receptor antagonists).

Chemical Profile & Stability

-

IUPAC Name: 4-(2-oxopropoxy)benzonitrile

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.19 g/mol

-

Key Features:

-

Ether Linkage: Stable under most physiological and synthetic conditions; defines the linker length (3-atom spacer).

-

Methyl Ketone: Highly reactive electrophile; ideal for condensation reactions.

-

Para-Nitrile: Electron-withdrawing group (EWG) moderated by the electron-donating alkoxy group; serves as a latent pharmacophore.

-

Synthetic Utility: The "Dual-Handle" Strategy

The power of 4-(2-Oxopropoxy)benzonitrile lies in its ability to serve as a lynchpin in divergent synthesis.

Pathway A: Heterocycle Construction (Ketone Focus)

The acetonyl side chain (-OCH₂COCH₃) is a classic precursor for 5-membered heterocycles.

-

Pyrazoles: Reaction with hydrazines yields 3-methyl-5-(4-cyanophenoxy)pyrazoles, a motif common in kinase inhibitors (e.g., c-Met or VEGFR inhibitors).

-

Oxazoles: Alpha-bromination of the ketone followed by condensation with amides (Hantzsch synthesis).

Pathway B: Linker Functionalization (Ketone Reduction)

-

Reductive Amination: Reacting the ketone with primary/secondary amines creates a branched linker, often used to optimize solubility and target fit in GPCR ligands.

-

Chiral Alcohols: Asymmetric reduction yields chiral alcohols, mimicking the pharmacophore of beta-blockers (aryloxypropanolamines).

Pathway C: Bioisostere Installation (Nitrile Focus)

-